1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a mercapto group attached to a pyrazolo[3,4-d]pyrimidine core. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as ethyl acetoacetate, to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound, known for its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with similar biological properties.
Uniqueness
1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the dimethoxyphenyl and mercapto groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C13H12N4O3S |
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Molecular Weight |
304.33 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O3S/c1-19-7-3-4-10(20-2)9(5-7)17-11-8(6-14-17)12(18)16-13(21)15-11/h3-6H,1-2H3,(H2,15,16,18,21) |
InChI Key |
OUEJBZCYQJVGNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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